

Application Note: High-Resolution NMR Characterization and Regioisomer Validation of 9-PAHSA

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Compound of Interest

Compound Name: 9-PAHSA 13C4

Cat. No.: B1164206

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Abstract

The discovery of Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs), particularly 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid), has revolutionized metabolic research due to its potent anti-diabetic and anti-inflammatory properties.[1][2] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for quantifying endogenous levels, it often struggles to definitively distinguish between regioisomers (e.g., 9-PAHSA vs. 5-PAHSA) due to identical molecular weights and fragmentation patterns.

This Application Note establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive method for the structural certification of synthetic 9-PAHSA standards. We provide a self-validating protocol for differentiating the bioactive 9-isomer from its less active counterparts, ensuring the integrity of downstream biological assays.

Part 1: Structural Anatomy & Diagnostic Signals

The Analytical Challenge

9-PAHSA consists of a palmitic acid (PA) tail esterified to the 9-hydroxy position of a stearic acid (SA) backbone.[2] The critical analytical challenge is Regiochemistry. The ester linkage can theoretically occur at any carbon position, and mass spectrometry alone cannot easily pinpoint the location of the ester bond along the alkyl chain.

The NMR Solution

NMR solves this by visualizing the specific chemical environment of the proton at the ester linkage (H-9).

- The "Fingerprint" Proton (H-9): In the unesterified precursor (9-Hydroxy Stearic Acid), the methine proton at C9 resonates at ~3.58 ppm. Upon esterification to form 9-PAHSA, the deshielding effect of the carbonyl group shifts this signal downfield to ~4.87 ppm.
- Differentiation Logic: While 5-PAHSA also shows a downfield shift, the magnetic environment differs slightly due to the proximity of the carboxylic acid headgroup. However, HMBC (Heteronuclear Multiple Bond Correlation) is the required "Judge" to definitively link the H-9 proton to the specific carbons of the palmitate chain.

Diagnostic Signal Table (CDCl₃)

| Position | Proton (¹ H) Chemical Shift (δ ppm) | Multiplicity | Carbon (¹³ C) Shift (δ ppm) | Diagnostic Utility |
|-----------------------------------|---|---------------|--|---------------------------------------|
| H-9 | 4.87 | Quintet (tt) | 73.8 | Confirming Ester Linkage Site |
| H-2 (α -CH ₂) | 2.25 - 2.35 | Triplet | 34.2 | Adjacent to Carbonyls |
| H-3 (β -CH ₂) | 1.60 | Multiplet | 25.1 | Beta to Carbonyls |
| Bulk CH ₂ | 1.25 | Broad Singlet | 29.0 - 29.8 | Lipid Chain Backbone |
| Terminal CH ₃ | 0.88 | Triplet | 14.1 | Purity Check (Integration = 6H) |
| Ester C=O | - | - | 173.8 | Palmitate Carbonyl |
| Acid C=O | - | - | 179.5 | Stearic Acid Headgroup |

Part 2: Sample Preparation Protocol

Objective: Maximize signal-to-noise ratio (S/N) and prevent lipid aggregation.

Reagents

- Solvent: Chloroform-d (CDCl_3) with 0.05% TMS (Tetramethylsilane) as internal standard.
 - Why CDCl_3 ? It provides excellent solubility for long-chain lipids and prevents the micelle formation common in more polar solvents like Methanol-d₄.
- Sample: Synthetic 9-PAHSA (>95% purity recommended).

Step-by-Step Workflow

- Massing: Weigh 2.0 – 5.0 mg of 9-PAHSA into a clean glass vial.
 - Note: While modern cryoprobes can detect <100 µg, 2 mg is recommended to acquire high-quality 2D carbon-detected spectra (HMBC) within a reasonable timeframe (<4 hours).
- Dissolution: Add 600 µL of CDCl₃.
- Homogenization: Vortex gently for 30 seconds. Ensure the solution is perfectly clear. Any turbidity indicates undissolved lipid or moisture contamination.
- Transfer: Transfer to a high-quality 5mm NMR tube.
 - Critical: Filter through a small plug of glass wool if any particulate matter is visible.
- Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before locking.

Part 3: Acquisition Parameters

Experiment 1: ¹H (Proton) – The Purity Check

- Pulse Sequence:zg30 (30° pulse)
- Spectral Width: 14 ppm (-2 to 12 ppm)
- Relaxation Delay (D1):5.0 seconds
 - Reasoning: Lipid methyl protons have long T1 relaxation times. A short D1 will suppress the integration of the CH₃ peaks, leading to incorrect molar ratios (e.g., appearing as if the chain length is shorter).
- Scans (NS): 16 – 64 (depending on concentration).

Experiment 2: ¹H-¹³C HMBC – The Regioisomer Proof

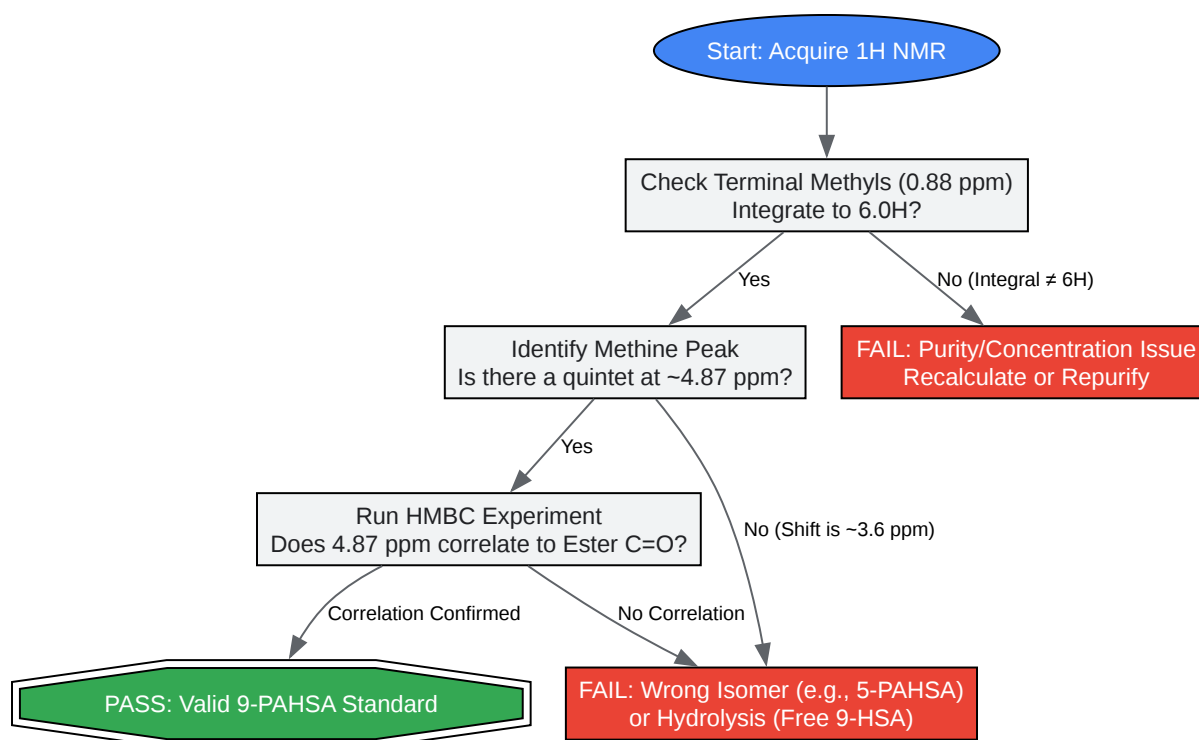
- Pulse Sequence:hmbcgplpndqf (Gradient HMBC)
- Optimization: Set long-range coupling constant (

) to 8 Hz.

- Scans (NS): 32 – 128 per increment.
- Goal: Observe the correlation between the H-9 proton (4.87 ppm) and the Palmitate Carbonyl Carbon (173.8 ppm). This cross-peak confirms the ester bond is intact.

Part 4: Data Analysis & Validation Logic

The following logic tree illustrates the decision-making process for validating a 9-PAHSA standard.

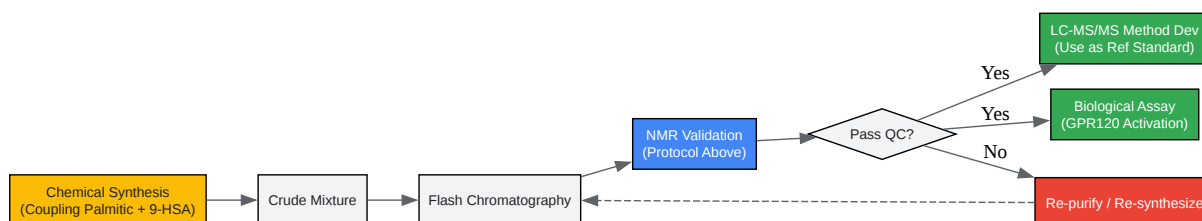


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Figure 1: NMR Validation Logic Tree. A systematic workflow to confirm identity and purity before biological use.

Part 5: Analytical Workflow Integration

This diagram places the NMR protocol within the broader context of drug development and lipidomics research.



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Figure 2: The Critical Path. NMR serves as the "Gatekeeper" between synthesis and biological application.

Part 6: Troubleshooting & Common Pitfalls

The "Missing" Methine Peak

- Symptom: You see a peak at 3.6 ppm instead of 4.9 ppm.
- Cause: Hydrolysis. The ester bond is labile. If the sample was stored in wet solvent or exposed to extreme pH, it may have hydrolyzed back into Palmitic Acid and 9-Hydroxy Stearic Acid.
- Action: Check the integration of the 3.6 ppm peak. If it accounts for the majority of the sample, discard and re-synthesize.

Water Suppression Artifacts

- Symptom: The region around 1.5 - 1.6 ppm is distorted.
- Cause: If using wet CDCl_3 , the water peak (approx 1.56 ppm) overlaps with the

-protons of the lipid chain.

- Action: Use ampulized, 100% D CDCl₃. Do not use solvent from a bottle that has been open for months.

Integration Errors

- Symptom: The terminal methyls (0.88 ppm) integrate to < 6.0 relative to the methine proton (1H).
- Cause: Insufficient Relaxation Delay (D1). Methyl protons relax slowly.
- Action: Increase D1 to 10 seconds and re-acquire.

References

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